An In-depth Technical Guide to Cefacetrile-13C3: Chemical Properties and Structure
An In-depth Technical Guide to Cefacetrile-13C3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Cefacetrile-13C3, an isotopically labeled analog of the first-generation cephalosporin antibiotic, Cefacetrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.
Core Chemical Properties
Cefacetrile-13C3 is a stable isotope-labeled version of Cefacetrile, where three carbon atoms in the cyanoacetyl group have been replaced with Carbon-13 isotopes.[1][2] This labeling makes it a suitable internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of Cefacetrile in biological matrices.[2]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of Cefacetrile-13C3.
| Property | Value | Source(s) |
| Chemical Name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[(2-cyanoacetyl)amino]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-13C3 | [1] |
| Molecular Formula | C₁₀¹³C₃H₁₃N₃O₆S | [1][2][3] |
| Molecular Weight | 342.30 g/mol | [1][2][3] |
| Unlabeled CAS Number | 10206-21-0 | [1][2][3] |
| Isotopic Enrichment | Minimum 99% ¹³C | [3] |
| Appearance | Pale Beige Solid | |
| Storage | 2-8°C Refrigerator | [1] |
| Solubility | Refer to Certificate of Analysis | [3] |
| Purity | Minimum 98.00% | [3] |
Chemical Structure
The chemical structure of Cefacetrile-13C3 is identical to that of Cefacetrile, with the exception of the three ¹³C isotopes in the cyanoacetyl side chain.
Caption: Chemical structure of Cefacetrile-13C3.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefacetrile, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This process is critical for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[4][6] The key steps in this signaling pathway are outlined below.
Caption: Mechanism of action of Cefacetrile.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of Cefacetrile-13C3 are proprietary to commercial manufacturers, this section provides representative methodologies based on established procedures for Cefacetrile and other cephalosporins.
Representative Synthesis of Cefacetrile
The synthesis of Cefacetrile is typically achieved by the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[1] For the synthesis of Cefacetrile-13C3, a ¹³C-labeled cyanoacetyl chloride would be utilized.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Cyanoacetyl chloride-¹³C₃
-
Tributylamine
-
Methylene chloride
-
10% aqueous dipotassium hydrogen phosphate solution
-
Ethyl acetate
-
Concentrated hydrochloric acid
-
Silica gel for chromatography
-
Acetone
-
Ether
Procedure:
-
A solution of 7-ACA is prepared in a mixture of methylene chloride and tributylamine.
-
The solution is cooled to 0°C.
-
A solution of cyanoacetyl chloride-¹³C₃ in methylene chloride is added dropwise to the cooled 7-ACA solution with stirring.
-
The reaction mixture is stirred at 0°C for 30 minutes, followed by stirring at 20°C for an additional 30 minutes.
-
The solvent is removed under vacuum.
-
The residue is dissolved in a 10% aqueous dipotassium hydrogen phosphate solution.
-
The aqueous phase is washed with ethyl acetate.
-
The aqueous phase is then acidified to pH 2.0 with concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The crude product is purified by column chromatography on silica gel.
-
The purified product is crystallized from acetone and ether to yield Cefacetrile-13C3.
Analytical Workflow for Quality Control
A common analytical technique for the quality control of cephalosporins is High-Performance Liquid Chromatography (HPLC).[2][7] The following workflow outlines a general procedure for the analysis of Cefacetrile-13C3.
Caption: General analytical workflow for Cefacetrile-13C3.
Typical HPLC Parameters for Cephalosporin Analysis: [2][7]
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometry at a wavelength around 265 nm.
-
Temperature: Ambient
This guide provides a foundational understanding of the chemical properties, structure, and relevant experimental considerations for Cefacetrile-13C3. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform appropriate validation studies.
References
- 1. Cefacetrile - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of cephalexin in cephradine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
